molecular formula C11H14O4 B2554308 2',4',6'-Trihydroxy-3'-propylacetophenone CAS No. 96756-28-4

2',4',6'-Trihydroxy-3'-propylacetophenone

Cat. No.: B2554308
CAS No.: 96756-28-4
M. Wt: 210.229
InChI Key: GAMMIJNCCUGNGJ-UHFFFAOYSA-N
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Description

2’,4’,6’-Trihydroxy-3’-propylacetophenone is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of three hydroxyl groups and a propyl group attached to an acetophenone core. This compound is known for its versatile applications in various fields of scientific research and industry.

Mechanism of Action

Target of Action

The primary targets of 2’,4’,6’-Trihydroxy-3’-propylacetophenone are currently unknown. This compound is a relatively new subject of study, and research is ongoing to identify its specific targets within biological systems .

Result of Action

The molecular and cellular effects of 2’,4’,6’-Trihydroxy-3’-propylacetophenone’s action are currently unknown . As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’,4’,6’-Trihydroxy-3’-propylacetophenone . These factors can include pH, temperature, and the presence of other molecules, among others.

Preparation Methods

The synthesis of 2’,4’,6’-Trihydroxy-3’-propylacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trihydroxyacetophenone and propyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as acetone or dimethylformamide.

    Procedure: The 2,4,6-trihydroxyacetophenone is reacted with propyl bromide in the presence of the base, leading to the formation of 2’,4’,6’-Trihydroxy-3’-propylacetophenone through a nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2’,4’,6’-Trihydroxy-3’-propylacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using reagents like acyl chlorides or alkyl halides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

2’,4’,6’-Trihydroxy-3’-propylacetophenone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2’,4’,6’-Trihydroxy-3’-propylacetophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,4,6-trihydroxy-3-propylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-4-7-8(13)5-9(14)10(6(2)12)11(7)15/h5,13-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMMIJNCCUGNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C=C1O)O)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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